1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-
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Overview
Description
1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups. This particular compound features a diphenylmethyl group and a 2-(2-methoxyphenyl)ethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-ethanediamine, diphenylmethanol, and 2-(2-methoxyphenyl)ethyl bromide.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or sodium hydride (NaH).
Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, reduction, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-hydroxyphenyl)ethyl]-
- 1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-chlorophenyl)ethyl]-
Uniqueness
1,2-Ethanediamine, N-(diphenylmethyl)-N’-[2-(2-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as hydroxy or chloro groups.
Properties
CAS No. |
627519-43-1 |
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Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N'-benzhydryl-N-[2-(2-methoxyphenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H28N2O/c1-27-23-15-9-8-10-20(23)16-17-25-18-19-26-24(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-15,24-26H,16-19H2,1H3 |
InChI Key |
ZJVKTQUBHDRSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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